3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride
Overview
Description
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride is a chemical compound known for its role as an intermediate in the synthesis of various pyrethroid insecticides. This compound is characterized by its cyclopropane ring structure, which is substituted with a dichlorovinyl group and two methyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in the production of insecticides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride typically involves the reaction of permethric acid with phosgene in the presence of a catalyst. The reaction is carried out in a solvent such as toluene at elevated temperatures (80-90°C) for approximately 1.5 hours . This process yields the desired anhydride compound, which can then be purified for further use.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dichlorovinyl group to a less oxidized state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorovinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, carboxylic acids, and reduced forms of the original compound.
Scientific Research Applications
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride is extensively used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of pyrethroid insecticides, it is crucial for developing new insecticidal compounds.
Biology: The compound’s derivatives are studied for their biological activity and potential use in pest control.
Medicine: Research into the compound’s derivatives explores their potential therapeutic applications.
Industry: It is used in the production of various insecticides, contributing to pest management in agriculture and public health.
Mechanism of Action
The mechanism of action of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride involves its conversion to active pyrethroid insecticides. These insecticides target the nervous system of insects, disrupting sodium channel function and leading to paralysis and death of the pests . The molecular targets include voltage-gated sodium channels, which are essential for nerve impulse transmission.
Comparison with Similar Compounds
Similar Compounds
Permethrin: A widely used pyrethroid insecticide with a similar cyclopropane structure.
Cypermethrin: Another pyrethroid insecticide with enhanced stability and efficacy.
Deltamethrin: Known for its high potency and effectiveness against a broad range of insects.
Uniqueness
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride is unique due to its specific substituents, which impart distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of various pyrethroids highlights its importance in the development of effective insecticides.
Biological Activity
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride, a derivative of cyclopropanecarboxylic acid, is an organochlorine compound with significant biological activity. This compound has garnered attention in various fields, particularly in toxicology and agricultural science, due to its potential effects on human health and the environment.
- Molecular Formula: C8H10Cl2O2
- Molecular Weight: 209.07 g/mol
- CAS Registry Number: 55701-05-8
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with biological systems in several ways:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. This can lead to the accumulation of substrates and potential toxic effects.
- DNA Interaction : Some studies suggest that the compound can form adducts with DNA, leading to mutagenic effects.
- Neurotoxicity : There is evidence that compounds with similar structures exhibit neurotoxic effects, which may also apply to this compound.
Toxicological Studies
Research indicates that this compound exhibits various toxicological effects:
- Acute Toxicity : In animal studies, acute exposure has shown signs of toxicity at relatively low doses.
- Chronic Exposure : Long-term exposure studies suggest potential carcinogenic effects, similar to other organochlorine compounds.
Case Studies
-
Case Study on Carcinogenicity :
- A study involving rats demonstrated that chronic exposure to similar compounds resulted in a higher incidence of mammary tumors and other malignancies. The doses ranged from 0.1 to 2 mg/kg body weight per day.
- Reference: Johnson et al., 1986; Friedman et al., 1995.
-
Neurotoxicity Assessment :
- Research on neurotoxic effects highlighted that exposure led to significant degeneration of peripheral nerves in animal models.
- Reference: Tyl et al., 2000.
Environmental Impact
The environmental fate of this compound has been studied with respect to its persistence and degradation:
- Soil Mobility : The compound exhibits moderate mobility in soil environments, raising concerns about leaching into groundwater.
- Ecotoxicity : Studies indicate potential harmful effects on aquatic organisms at elevated concentrations.
Parameter | Value |
---|---|
Soil Adsorption Coefficient | Moderate (0.1 - 0.5) |
Aquatic Toxicity | LC50 values < 100 µg/L for fish |
Environmental Persistence | Stable under neutral pH conditions |
Properties
IUPAC Name |
[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl4O3/c1-15(2)7(5-9(17)18)11(15)13(21)23-14(22)12-8(6-10(19)20)16(12,3)4/h5-8,11-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCQREDNKXNRIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(=O)C2C(C2(C)C)C=C(Cl)Cl)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972289 | |
Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56860-12-9 | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56860-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056860129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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